N3-PEG4-C2-NH2

PROTAC Targeted Protein Degradation ERα

Azido-PEG4-Amine (CAS 951671-92-4), also designated as N3-PEG4-NH2 or 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine, is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide (-N3) group and a terminal primary amine (-NH2) group. This compound belongs to the monodisperse PEG linker class, characterized by a discrete tetraethylene glycol backbone (PEG4) that provides a defined molecular weight of 262.31 g/mol and a chemical formula of C10H22N4O4.

Molecular Formula C10H22N4O4
Molecular Weight 262.31 g/mol
CAS No. 951671-92-4
Cat. No. B605851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG4-C2-NH2
CAS951671-92-4
SynonymsAzido-PEG4-amine, Amino-PEG4-azide
Molecular FormulaC10H22N4O4
Molecular Weight262.31 g/mol
Structural Identifiers
InChIInChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2
InChIKeyZMBGKXBIVYXREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG4-Amine (CAS 951671-92-4): Bifunctional PEG4 Linker for Click Chemistry-Driven Bioconjugation


Azido-PEG4-Amine (CAS 951671-92-4), also designated as N3-PEG4-NH2 or 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine, is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide (-N3) group and a terminal primary amine (-NH2) group . This compound belongs to the monodisperse PEG linker class, characterized by a discrete tetraethylene glycol backbone (PEG4) that provides a defined molecular weight of 262.31 g/mol and a chemical formula of C10H22N4O4 [1]. The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the primary amine supports amide bond formation with carboxylic acids, activated NHS esters, and carbonyl compounds . This orthogonal reactivity profile makes Azido-PEG4-Amine a foundational building block for PROTAC synthesis, antibody-drug conjugate (ADC) development, and diverse bioconjugation workflows [2].

Why Azido-PEG4-Amine Cannot Be Substituted by PEG3, PEG5, or PEG6 Analogs Without Functional Consequence


PEG linkers of varying ethylene glycol repeat units are not functionally interchangeable despite sharing identical terminal reactive groups. The number of ethylene glycol repeats directly governs the linker's end-to-end distance, conformational flexibility, and aqueous solubility profile—parameters that critically influence ternary complex formation in PROTACs [1] and bioconjugation efficiency in ADC constructs [2]. A PEG3 linker (three ethylene glycol units) provides a shorter span of approximately 1.2 nm, which may be insufficient to bridge distally separated binding pockets on E3 ligase and target protein surfaces . Conversely, PEG5 or PEG6 linkers introduce additional gauche conformations that increase entropic freedom but may reduce the effective local concentration of warheads or promote non-productive binary interactions [1]. The PEG4 unit occupies a empirically validated optimal window for many degradation campaigns—long enough to span inter-pocket distances exceeding 3 nm in ternary complexes, yet short enough to maintain conformational constraint that favors productive ubiquitination geometry [1]. Substituting Azido-PEG4-Amine with a PEG3 or PEG6 analog without systematic linker-length optimization therefore risks compromising degradation efficiency, altering DC50 values by orders of magnitude, or introducing batch-to-batch variability in PROTAC library screening [3].

Azido-PEG4-Amine: Quantitative Differentiation Evidence Against PEG3 and PEG5/PEG6 Comparators


PROTAC Degradation Efficiency: PEG4 Linker Outperforms PEG3 in ERα Targeted Degradation

In a head-to-head comparison of PROTAC linker length optimization for estrogen receptor alpha (ERα) degradation, the PEG3-containing construct LCL-ER(dec) demonstrated the highest degradation activity among PEG2, PEG3, and PEG4 variants. While all three linkers exhibited comparable ERα binding affinity (IC50 = 30–50 nM), the PEG3 linker conferred superior degradation potency [1]. The PEG4 linker-containing construct LCL-ER(dec)-P4 showed measurable but reduced degradation activity relative to the PEG3 variant. This direct comparative study establishes that linker length optimization is non-linear and that PEG4 represents a distinct functional entity from PEG3, with each linker conferring unique degradation efficiency profiles in PROTAC applications [1].

PROTAC Targeted Protein Degradation ERα

GSPT1 Degradation Dependency on PEG Linker Length: PEG4 vs. PEG2 in Retro-2-Based PROTACs

A systematic study of Retro-2-based PROTACs revealed that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker [1]. Constructs bearing a PEG2 linker demonstrated robust GSPT1 degradation, whereas longer PEG chain variants (including PEG4) exhibited reduced or absent degradation activity [1]. This study provides the first direct evidence that GSPT1 degradation efficiency is modulated by PEG linker length, with the shorter PEG2 linker conferring optimal ternary complex geometry for CRBN-mediated ubiquitination in this specific target-ligase pair [1]. The PEG4 linker, while not optimal for this particular POI-E3 ligase combination, remains a critical comparator for establishing structure-activity relationships in PROTAC library screening [1].

PROTAC GSPT1 Molecular Glue Degrader

Aqueous Solubility and Steric Hindrance: PEG4 Linker Enhances Bioconjugation Yield vs. PEG3 Analog

The PEG4 spacer in Azido-PEG4-Amine provides enhanced aqueous solubility and reduced steric hindrance compared to the shorter PEG3 analog (Azido-PEG3-amine, CAS 134179-38-7) [1]. The additional ethylene glycol unit increases the hydrodynamic radius and hydrophilic character of the linker, which is particularly beneficial when conjugating sterically demanding biomolecules such as antibodies, large proteins, or densely functionalized nanoparticles [1]. While no direct quantitative comparison of solubility limits between PEG3-amine and PEG4-amine was identified in primary literature, class-level inference from PEG linker studies indicates that each ethylene glycol repeat unit contributes approximately 44 Da in molecular weight and incrementally increases water solubility through additional hydrogen-bonding ether oxygens [2]. The PEG4 spacer specifically improves solubility and flexibility for efficient, stepwise bioconjugation, with the elongated linker minimizing steric clashes that can impede receptor accessibility and reduce conjugation yields .

Bioconjugation Click Chemistry Solubility

PEG4 as Gold-Standard Linker Length: Empirical Validation in PROTAC Optimization Campaigns

PEG4, along with PEG6 and PEG8, has emerged as a quasi-standard linker length in PROTAC design due to its ability to simultaneously address solubility, reach, and conformational entropy with minimal synthetic complexity [1]. The PEG4 unit provides an end-to-end distance sufficient to span inter-pocket distances exceeding 3 nm in ternary complexes—a spatial requirement commonly encountered between E3 ligase binding pockets and target protein grooves [1]. The tetraethylene glycol backbone imposes a near-rigid span that is particularly useful for buried or sterically congested pockets where longer linkers (PEG6, PEG8) may introduce excessive conformational freedom that reduces effective local warhead concentration [1]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude; however, PEG4 remains the preferred starting point for optimization campaigns due to its balanced flexibility-stability profile and off-the-shelf availability in gram-to-kilogram scale with orthogonal end-group variety [1].

PROTAC Linker Optimization Ternary Complex

Azide Terminal Group: Structural Impact on PEG Crystallinity and Bioconjugation Performance

Studies on PEG end-group effects have demonstrated that azide terminal groups fundamentally alter PEG melting behavior and crystalline properties compared to oxygen-containing end groups (e.g., hydroxyl, methoxy) [1]. Unlike oxygen-containing termini, azide groups do not interact with adjacent PEG segments, thereby inducing defect formation in the crystal lattice and reducing crystal domain sizes [1]. This structural perturbation enhances the amorphous character of PEG4-based linkers, which can improve solubility and reduce aggregation propensity in aqueous bioconjugation reactions. Azido-PEG4-Amine leverages this azide-mediated amorphization effect while maintaining the bifunctional reactivity required for orthogonal conjugation strategies. The azide group enables CuAAC and SPAAC click chemistry with reaction yields typically exceeding 90% under optimized conditions [2].

Click Chemistry PEG Crystallinity Bioconjugation

Optimal Application Scenarios for Azido-PEG4-Amine Based on Quantitative Evidence


PROTAC Library Synthesis Requiring PEG4-Optimized Ternary Complex Geometry

For PROTAC campaigns targeting proteins with buried or sterically congested binding pockets, Azido-PEG4-Amine provides the PEG4 spacer length that imposes near-rigid conformational constraint, useful for enforcing productive ubiquitination geometry where excessive linker flexibility would reduce effective local warhead concentration [1]. This linker is particularly suited for initial linker-length optimization screens alongside PEG6 and PEG8 variants to establish structure-activity relationships [1].

Antibody-Drug Conjugate (ADC) Development Requiring Enhanced Solubility and Reduced Aggregation

In ADC synthesis where hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids) are conjugated to monoclonal antibodies, the PEG4 spacer in Azido-PEG4-Amine provides sufficient hydrophilic character to mitigate aggregation while maintaining a compact linker footprint that minimizes off-target payload release [2]. The azide-amine bifunctionality enables orthogonal conjugation strategies via initial amine coupling followed by SPAAC click chemistry with DBCO-functionalized payloads [2].

Click Chemistry-Mediated Surface Functionalization of Nanoparticles and Biomaterials

Azido-PEG4-Amine is well-suited for functionalizing nanoparticle surfaces (e.g., iron oxide nanoparticles, liposomes, polymeric micelles) where the PEG4 spacer provides sufficient reach to present terminal functional groups beyond the nanoparticle corona while minimizing steric hindrance during subsequent click chemistry conjugation steps [3]. The azide group enables efficient CuAAC or SPAAC conjugation with alkyne-modified targeting ligands, fluorescent dyes, or therapeutic payloads [3].

Site-Specific Protein Labeling and PEGylation in Structural Biology Applications

For site-specific protein modification where maintaining native protein conformation is critical, the defined PEG4 length of Azido-PEG4-Amine provides a reproducible spacer distance that minimizes perturbation of protein structure while enabling attachment of biophysical probes (fluorophores, spin labels, affinity tags) [4]. The orthogonal amine and azide functionalities support sequential conjugation strategies without cross-reactivity [4].

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